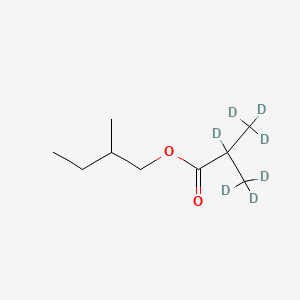

2-Methylbutyl isobutyrate-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

165.28 g/mol |

IUPAC Name |

2-methylbutyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |

InChI |

InChI=1S/C9H18O2/c1-5-8(4)6-11-9(10)7(2)3/h7-8H,5-6H2,1-4H3/i2D3,3D3,7D |

InChI Key |

DUAXUBMIVRZGCO-JUDUDPTMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)OCC(C)CC)C([2H])([2H])[2H] |

Canonical SMILES |

CCC(C)COC(=O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Methylbutyl Isobutyrate-d7: A Technical Guide for Internal Standard Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Methylbutyl isobutyrate-d7, a crucial isotopically labeled internal standard for use in quantitative analytical methods such as gas chromatography-mass spectrometry (GC-MS). The introduction of a stable isotope label allows for precise quantification by correcting for variability during sample preparation and analysis. This document outlines the synthetic pathway, detailed experimental protocols, and analytical characterization of the final product.

Introduction

In the realm of bioanalysis and drug metabolism studies, internal standards are indispensable for achieving accurate and reliable quantification of target analytes. Stable isotope-labeled (SIL) internal standards are considered the gold standard due to their similar chemical and physical properties to the analyte of interest, ensuring they experience comparable effects during extraction, derivatization, and chromatographic analysis. This compound is the deuterated analogue of 2-methylbutyl isobutyrate, a volatile organic compound. The seven deuterium (B1214612) atoms on the isobutyrate moiety provide a distinct mass shift, enabling its use as an internal standard for the quantification of the unlabeled compound.

The synthesis of this compound is achieved through a classic Fischer esterification reaction, where a deuterated carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Synthesis Pathway

The synthesis of this compound involves the esterification of 2-methylbutanol with isobutyric acid-d7. The deuterium atoms are strategically placed on the isobutyric acid portion of the molecule.

Figure 1. Synthesis pathway for this compound.

Experimental Protocol

This protocol details the synthesis of this compound via Fischer esterification.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Isobutyric acid-d7 | 95.15 | 1.0 g | 0.0105 |

| 2-Methylbutanol | 88.15 | 2.3 g (2.8 mL) | 0.0261 |

| Sulfuric Acid (conc.) | 98.08 | 0.2 mL | - |

| Diethyl ether | 74.12 | 50 mL | - |

| Saturated NaHCO3 solution | - | 30 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous MgSO4 | 120.37 | 5 g | - |

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Isobutyric acid-d7 (1.0 g, 0.0105 mol) and 2-Methylbutanol (2.3 g, 2.8 mL, 0.0261 mol).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.2 mL) to the stirred reaction mixture.

-

Reflux: Heat the mixture to a gentle reflux using a heating mantle and continue stirring for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing 20 mL of diethyl ether.

-

Wash the organic layer sequentially with 15 mL of deionized water, two 15 mL portions of saturated sodium bicarbonate solution (caution: CO2 evolution), and finally with 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the primary technique for which this internal standard is designed. The analysis will confirm the molecular weight and fragmentation pattern of the deuterated product.

-

Expected Molecular Ion: The molecular weight of 2-Methylbutyl isobutyrate is 158.24 g/mol . For the d7 isotopologue, the expected molecular ion peak [M]+• will be at m/z 165.

-

Fragmentation Pattern: A characteristic fragmentation of isobutyrate esters is the formation of a base peak at m/z 89.[1] For this compound, this characteristic fragment ion is expected to shift to m/z 96 due to the presence of seven deuterium atoms on the isobutyryl group. The observation of this shifted fragment provides strong evidence for the successful synthesis of the desired labeled compound.

Figure 2. Workflow for the synthesis and analysis of this compound.

Quantitative Data Summary

| Parameter | Value |

| Molecular Formula | C9H11D7O2 |

| Molecular Weight | 165.30 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~168 °C (estimated) |

| Expected [M]+• (m/z) | 165 |

| Expected Base Peak (m/z) | 96 |

Conclusion

This technical guide provides a detailed methodology for the synthesis of this compound, a valuable internal standard for quantitative mass spectrometry applications. The Fischer esterification of commercially available deuterated isobutyric acid with 2-methylbutanol offers a straightforward and efficient route to this labeled compound. Proper analytical characterization, particularly by GC-MS, is essential to confirm the isotopic incorporation and purity of the final product, ensuring its suitability for use in demanding analytical assays.

References

An In-depth Technical Guide to the Chemical Properties of Deuterated 2-Methylbutyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of deuterated 2-Methylbutyl isobutyrate. Due to the limited direct experimental data on the deuterated form, this document establishes a baseline with the known properties of the non-deuterated compound and extrapolates the expected characteristics of its deuterated isotopologues based on established principles of kinetic and thermodynamic isotope effects. Detailed experimental protocols for the characterization of these molecules are also provided.

Physicochemical Properties

The introduction of deuterium (B1214612) into an organic molecule results in a slight increase in its molecular weight and can subtly influence its physical properties such as boiling point, melting point, and density. The following table summarizes the known properties of 2-Methylbutyl isobutyrate and the predicted changes upon deuteration.

| Property | 2-Methylbutyl Isobutyrate (Non-deuterated) | Predicted Effect of Deuteration |

| Molecular Formula | C9H18O2[1] | C9H(18-n)DnO2 |

| Molecular Weight | 158.24 g/mol [1][2] | Increase proportional to the number of deuterium atoms |

| Boiling Point | 167-170°C[1][3] | Slight increase |

| Flash Point | 50.00 °C[3][4] | Negligible change |

| Specific Gravity | 0.856 to 0.862 @ 25°C[3][4] | Slight increase |

| Refractive Index | 1.408 to 1.410 @ 20°C[4] | Negligible change |

| Vapor Pressure | 1.7462 hPa @ 20°C[1] | Slight decrease |

| Solubility | Soluble in alcohol and fixed oils; insoluble in water[3] | No significant change expected |

| Appearance | Colorless, clear liquid[3][4] | No change |

| Odor | Herbaceous, fruity, somewhat earthy[3] | No significant change expected |

Spectroscopic Properties

Deuteration significantly impacts the mass spectrum and nuclear magnetic resonance (NMR) spectrum of a molecule.

Mass Spectrometry

In mass spectrometry, deuterated compounds are readily identified by their increased molecular ion peak (M+) corresponding to the number of deuterium atoms incorporated. The fragmentation patterns are generally similar to the non-deuterated analog, but the masses of deuterium-containing fragments will be shifted.

Predicted Mass Spectrum of Deuterated 2-Methylbutyl Isobutyrate:

The electron ionization (EI) mass spectrum of non-deuterated 2-Methylbutyl isobutyrate shows characteristic fragments. For a deuterated analog, the m/z of these fragments would increase depending on the location of the deuterium atoms.

| Non-deuterated Fragment (m/z) | Potential Deuterated Fragment | Predicted m/z |

| 43 | [C(CD3)2D]+ or [C(CH3)2D]+ | 44-49 |

| 71 | [C(CD3)2DCO]+ or [C(CH3)2DCO]+ | 72-78 |

| 70 | [C4D7H2]+ or [C4H7D2]+ | 71-77 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the signals corresponding to protons that have been replaced by deuterium will disappear. The multiplicity of signals from adjacent protons will be affected due to the change in coupling constants (J-coupling). In ¹³C NMR, carbons bonded to deuterium will exhibit a characteristic triplet in a proton-decoupled spectrum due to C-D coupling and will show an upfield shift (isotope shift).

Isotope Effects on Reactivity

The substitution of hydrogen with deuterium can influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE). Generally, C-D bonds are stronger and have a lower zero-point energy than C-H bonds.[5] This can lead to a slower reaction rate if a C-H bond is broken in the rate-determining step (a primary KIE). Secondary KIEs can also be observed when the deuterium is not directly involved in bond breaking. For esters, deuteration can affect rates of hydrolysis and other reactions at the ester functional group.[5][6]

Experimental Protocols

The following are detailed methodologies for the characterization of deuterated 2-Methylbutyl isobutyrate.

Synthesis of Deuterated 2-Methylbutyl Isobutyrate

A common method for the synthesis of esters is the Fischer esterification of a carboxylic acid and an alcohol in the presence of an acid catalyst. To synthesize a specifically deuterated 2-Methylbutyl isobutyrate, one would start with the appropriately deuterated isobutyric acid or 2-methylbutanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an essential technique for separating and identifying volatile compounds like esters.

Protocol:

-

Sample Preparation: Dilute the deuterated 2-Methylbutyl isobutyrate in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Conditions:

-

Injector: Split/splitless injector at 250°C.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.

-

Data Analysis: Compare the resulting mass spectrum with that of the non-deuterated standard and analyze the isotopic shifts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the position and extent of deuteration.

Protocol:

-

Sample Preparation: Dissolve a small amount of the deuterated ester in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Observe the disappearance or reduction in integration of signals corresponding to deuterated positions.

-

Analyze changes in the multiplicity of adjacent proton signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Look for the upfield isotope shift of carbons attached to deuterium.

-

Observe the splitting of these carbon signals into triplets due to C-D coupling.

-

-

²H NMR Acquisition:

-

Directly observe the deuterium nuclei to confirm their presence and chemical environment.

-

Safety and Handling

Deuterated 2-Methylbutyl isobutyrate is expected to have a similar safety profile to its non-deuterated counterpart. It is a flammable liquid and vapor.[2] Standard laboratory safety precautions should be followed, including working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition. Store in a cool, dry place away from heat and open flames.

References

2-Methylbutyl isobutyrate-d7 mass spectrometry fragmentation pattern

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Methylbutyl Isobutyrate-d7

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of deuterated compounds is crucial for their use as internal standards in quantitative analyses. This guide provides a detailed examination of the expected electron ionization (EI) mass spectrometry fragmentation of this compound.

Introduction to Deuterated Standards in Mass Spectrometry

Deuterium-labeled compounds are widely used as internal standards in quantitative mass spectrometry.[1] The replacement of hydrogen with deuterium (B1214612) creates a mass shift that allows the analyte to be distinguished from the standard, while maintaining nearly identical chemical and chromatographic properties.[1][2] This co-elution and similar ionization efficiency lead to more accurate and precise quantification by correcting for variations during sample preparation and analysis. 2-Methylbutyl isobutyrate is a carboxylic ester, and understanding its fragmentation is key to interpreting the mass spectrum of its deuterated analog.[3]

Principles of Ester Fragmentation in EI-MS

Under electron ionization, esters undergo characteristic fragmentation processes. The most common pathways include:

-

Alpha-Cleavage: The cleavage of bonds adjacent to the carbonyl group. Loss of the alkoxy group (•OR) results in the formation of a stable acylium ion (R-C≡O⁺).[4][5]

-

McLafferty Rearrangement: This is a prominent fragmentation pathway for esters with a sufficiently long alkyl chain in the acid or alcohol moiety. It involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.[4]

-

Alkoxy Group Fragmentation: The alkyl chain of the alcohol portion can fragment, often leading to the formation of alkyl cations.[6]

Predicted Fragmentation of this compound

For this guide, it is assumed that the seven deuterium atoms are located on the isobutyrate moiety, resulting in the structure: 2-methylbutyl 2-(methyl-d3)-propanoate-d4. The fragmentation of this deuterated compound can be predicted by first examining the fragmentation of its unlabeled counterpart.

The mass spectrum of standard 2-Methylbutyl isobutyrate (C₉H₁₈O₂) shows several key fragments.[3] The most abundant is the isobutyryl cation, [(CH₃)₂CHCO]⁺, at m/z 43. Another significant fragment is the 2-methylbutyl cation, [C₅H₁₁]⁺, at m/z 71.

Upon deuteration of the isobutyryl group, the masses of fragments containing this moiety will shift. The molecular weight of the unlabeled compound is 158.24 g/mol .[3] The d7-labeled version will have a molecular weight of approximately 165.28 g/mol .

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted major mass fragments for both the unlabeled and the d7-labeled 2-Methylbutyl isobutyrate.

| Fragment Ion | Structure of Unlabeled Fragment | m/z (Unlabeled) | Structure of d7-Labeled Fragment | m/z (d7-Labeled) | Fragmentation Pathway |

| Molecular Ion | [C₉H₁₈O₂]⁺• | 158 | [C₉H₁₁D₇O₂]⁺• | 165 | Electron Ionization |

| Acylium Ion | [(CH₃)₂CHCO]⁺ | 43 | [(CD₃)₂CDCO]⁺ | 50 | Alpha-cleavage (loss of •OC₅H₁₁) |

| Alkyl Cation | [C₅H₁₁]⁺ | 71 | [C₅H₁₁]⁺ | 71 | Cleavage of the ester C-O bond |

| McLafferty Rearrangement Product | [C₄H₈O₂]⁺• | 88 | [C₄HD₇O₂]⁺• | 95 | γ-hydrogen transfer from the alkyl group |

Experimental Protocol: GC-MS Analysis

This section details a typical protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials:

-

This compound standard

-

High-purity solvent (e.g., hexane (B92381) or ethyl acetate)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent.

-

GC Method:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

-

MS Method:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 35-200

-

Solvent Delay: 3 minutes

-

-

Data Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Identify the molecular ion and major fragment ions.

Visualizing Fragmentation and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the predicted fragmentation pathway and a typical experimental workflow.

Caption: Predicted fragmentation of this compound.

Caption: Workflow for quantification using a deuterated standard.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methylbutyl isobutyrate | C9H18O2 | CID 97883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GCMS Section 6.14 [people.whitman.edu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. tutorchase.com [tutorchase.com]

Technical Guide: NMR Spectral Data for 2-Methylbutyl Isobutyrate-d7

Predicted NMR Spectral Data for 2-Methylbutyl Isobutyrate

The chemical structure of 2-Methylbutyl isobutyrate is presented below, with atoms numbered for NMR assignment. The d7 isotopologue is deuterated at the isobutyryl moiety.

Table 1: Predicted ¹H NMR Spectral Data for 2-Methylbutyl Isobutyrate

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 3.8 - 4.0 | d | ~6.5 | 2H |

| H-2 | 1.7 - 1.9 | m | - | 1H |

| H-3 | 1.3 - 1.5 | m | - | 2H |

| H-4 | 0.9 | t | ~7.4 | 3H |

| H-5 | 0.9 | d | ~6.7 | 3H |

| H-a | 2.5 - 2.7 | sept | ~7.0 | 1H |

| H-b | 1.1 - 1.2 | d | ~7.0 | 6H |

Table 2: Predicted ¹³C NMR Spectral Data for 2-Methylbutyl Isobutyrate

While a ¹³C NMR spectrum for 2-Methylbutyl isobutyrate is referenced in databases, the specific chemical shift data is not publicly available[1]. The predicted chemical shifts are as follows:

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 176 - 178 |

| C-1 | 68 - 72 |

| C-2 | 33 - 36 |

| C-3 | 25 - 28 |

| C-4 | 10 - 12 |

| C-5 | 16 - 18 |

| C-a | 33 - 35 |

| C-b | 18 - 20 |

Effects of d7-Deuteration on NMR Spectra

Deuterium (B1214612) (²H or D) is an isotope of hydrogen with a nuclear spin of 1. In contrast, protium (B1232500) (¹H) has a nuclear spin of 1/2. This difference leads to significant and predictable changes in the NMR spectra of a deuterated compound compared to its non-deuterated counterpart.

-

¹H NMR Spectrum: The most significant effect of deuteration is the disappearance of signals from the ¹H NMR spectrum at the sites of deuterium substitution[2]. For 2-Methylbutyl isobutyrate-d7, where the isobutyryl group is deuterated, the signals corresponding to the methine proton (H-a) and the six methyl protons (H-b) would be absent. The rest of the spectrum, corresponding to the 2-methylbutyl group, would remain. Minor changes in the chemical shifts of the remaining protons may be observed due to the isotopic effect of deuterium[3].

-

¹³C NMR Spectrum: In the ¹³C NMR spectrum, the signals for the deuterated carbons (C-a and C-b) will be significantly affected. The carbon signal will be split into a multiplet due to coupling with deuterium (JC-D), and the signal intensity will be much lower. The chemical shifts of neighboring carbons may also experience a small upfield or downfield shift, known as the deuterium isotope effect[4].

Experimental Protocols for NMR Data Acquisition

The following provides a general protocol for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, D₂O).

-

Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (dependent on sample concentration)

-

Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Spectral Width: 0-220 ppm

-

Decoupling: Proton broadband decoupling is typically used to simplify the spectrum and improve signal-to-noise.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H spectrum.

Visualization of this compound

The following diagram illustrates the chemical structure of 2-Methylbutyl isobutyrate with the seven deuterium atoms in the isobutyrate moiety highlighted.

References

- 1. 2-Methylbutyl isobutyrate | C9H18O2 | CID 97883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. studymind.co.uk [studymind.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Long range deuterium isotope effects on 13 C NMR chemical shifts of 2-alkanones in CD 3 OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07232C [pubs.rsc.org]

Isotopic Purity Analysis of 2-Methylbutyl Isobutyrate-d7: A Technical Guide

This technical guide provides a comprehensive overview of the methodologies for determining the isotopic purity of 2-Methylbutyl isobutyrate-d7. The accurate assessment of isotopic enrichment is critical for applications in metabolomics, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry. This document outlines the synthesis, mass spectrometric, and nuclear magnetic resonance spectroscopic techniques for the robust analysis of this deuterated compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through Fischer esterification. This involves the reaction of a deuterated carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, where the isobutyrate moiety is deuterated, the reaction involves isobutyric acid-d7 and 2-methylbutanol.

Caption: Proposed synthesis of this compound via Fischer esterification.

Isotopic Purity Analysis by Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a primary technique for determining the isotopic purity of volatile compounds like this compound. High-resolution mass spectrometry (HRMS) is preferred for its ability to resolve isotopic peaks with high accuracy.[1][2]

Experimental Protocol: GC-MS

A typical GC-MS protocol for the analysis of this compound would involve the following steps:

-

Sample Preparation : Dissolve a known quantity of this compound in a volatile organic solvent (e.g., ethyl acetate, hexane) to a final concentration of approximately 1 µg/mL.

-

GC Separation :

-

Column : A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Injection Volume : 1 µL.

-

Inlet Temperature : 250°C.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Oven Program : Initial temperature of 50°C held for 2 minutes, ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

-

-

MS Detection :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap.[1]

-

Scan Range : m/z 35-250.

-

Data Acquisition : Full scan mode to capture the entire isotopic distribution of the molecular ion.

-

References

physical characteristics of 2-Methylbutyl isobutyrate-d7

An In-Depth Technical Guide to the Physical Characteristics of 2-Methylbutyl isobutyrate-d7

Introduction

This technical guide provides a comprehensive overview of the physical characteristics of 2-Methylbutyl isobutyrate, with a specific focus on its deuterated analogue, this compound. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. Due to a lack of specific experimental data for the deuterated form, this guide presents the available data for the non-deuterated compound and discusses the anticipated effects of deuteration on its physical properties.

Data Presentation

The following table summarizes the known physical and chemical properties of non-deuterated 2-Methylbutyl isobutyrate. It is important to note that while the molecular formula and weight will differ for the d7 variant, other physical properties such as boiling point, density, and refractive index are expected to show slight variations. Typically, deuterated compounds exhibit slightly lower boiling points and densities compared to their non-deuterated counterparts.

| Property | Value |

| Molecular Formula | C₉H₁₈O₂[1][2] |

| Molecular Weight | 158.24 g/mol [1][2] |

| Boiling Point | 168-170 °C @ 760 mmHg[2] |

| Density | 0.856-0.862 g/cm³ @ 25 °C[2] |

| Refractive Index | 1.4080-1.4100 @ 20 °C[2] |

| Appearance | Colorless, clear liquid[2] |

| Odor | Fruity, herbaceous[2] |

| Solubility | Soluble in alcohol and fixed oils; insoluble in water.[2] |

| CAS Number | 2445-69-4[1][2] |

Note on this compound:

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 2-Methylbutyl isobutyrate are provided below. While these protocols are for the non-deuterated form, the methodologies for determining the physical properties of the d7 variant would be analogous. The synthesis of the deuterated compound would require a deuterated starting material.

Synthesis of 2-Methylbutyl isobutyrate via Fischer Esterification

This protocol describes the synthesis of 2-Methylbutyl isobutyrate from 2-methylbutanol and isobutyric acid using an acid catalyst.

Materials:

-

2-Methylbutanol

-

Isobutyric acid

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-methylbutanol and isobutyric acid. An excess of the alcohol is typically used to drive the reaction equilibrium towards the product.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Extraction and Washing: Dilute the mixture with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude ester.

-

Purification: The crude product can be purified by distillation.

Determination of Physical Properties

1. Boiling Point Determination (Thiele Tube Method):

-

A small amount of the sample is placed in a small test tube, and a capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

The temperature is raised until a steady stream of bubbles emerges from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[3][4]

2. Density Measurement:

-

A clean, dry pycnometer (specific gravity bottle) is weighed empty.

-

It is then filled with the sample liquid, and the excess is wiped off.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

3. Refractive Index Measurement (Abbe Refractometer):

-

A few drops of the sample are placed on the prism of an Abbe refractometer.

-

The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into view.

-

The compensator is adjusted to remove any color fringe.

-

The crosshairs are aligned with the dividing line, and the refractive index is read from the scale.[5] The measurement is temperature-dependent and is typically performed at 20°C.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: The ester sample is diluted in a suitable solvent (e.g., hexane).

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.

-

Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compound.

Mandatory Visualization

The following diagram illustrates the general chemical reaction for the synthesis of an ester, such as 2-Methylbutyl isobutyrate, via Fischer Esterification.

Caption: Fischer Esterification of a Carboxylic Acid and an Alcohol.

References

Commercial Sourcing and Technical Data for 2-Methylbutyl isobutyrate-d7

For researchers, scientists, and professionals in drug development seeking deuterated compounds, identifying reliable commercial suppliers is a critical first step. This guide provides an overview of available commercial sources for 2-Methylbutyl isobutyrate-d7 and presents relevant technical data. Due to the nature of this compound—a deuterated stable isotope—an in-depth whitepaper with experimental protocols and signaling pathways is not applicable. Such documentation is typically associated with pharmacologically active molecules or complex biologics, not stable isotope-labeled compounds used as internal standards or for metabolic tracing.

Commercial Availability

The commercial availability of this compound is limited, with a single direct supplier identified. However, several companies specializing in stable isotope labeling and custom synthesis offer services to produce this compound upon request.

Identified Supplier:

-

MedChemExpress: Lists this compound as a catalog product.[1]

Potential Custom Synthesis Suppliers:

-

BOC Sciences: While listing the non-deuterated form, BOC Sciences also offers isotope labeling services, suggesting they could synthesize the deuterated version.[][3]

-

ResolveMass Laboratories Inc.: Specializes in the custom synthesis of deuterated chemicals for various research applications.[4]

-

ARMAR Isotopes: Provides custom synthesis of isotopic labeled compounds and encourages inquiries for molecules not in their catalog.[5]

-

aromaLAB: Offers custom synthesis services in addition to their catalog of aroma compounds.[6]

Technical Data Summary

The following table summarizes the key technical specifications for the non-deuterated form of 2-Methylbutyl isobutyrate, which serves as a reference for the deuterated analogue.

| Property | Value | Source |

| CAS Number | 2445-69-4 | [][3][7][8][9][10] |

| Molecular Formula | C9H18O2 | [][3][8][9] |

| Molecular Weight | 158.24 g/mol | [][3][8][9] |

| Purity | >98.0% (GC) | |

| Appearance | Colorless to Light yellow clear liquid | [] |

| IUPAC Name | 2-methylbutyl 2-methylpropanoate | [][8] |

| Synonyms | Isobutyric Acid 2-Methylbutyl Ester, 2-Methylbutyl 2-Methylpropanoate, 2-Methylpropionic Acid 2-Methylbutyl Ester | [] |

Supplier Identification Workflow

The process of acquiring this compound typically follows a logical workflow, as illustrated in the diagram below. The primary route is to identify a direct supplier. If the compound is not available as a stock item, the next step is to engage a company that provides custom synthesis services.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. 2-methyl butyl isobutyrate, 2445-69-4 [thegoodscentscompany.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. armar-europa.de [armar-europa.de]

- 6. aromaLAB Shop - 2-Methylbutyl isobutyrate [shop.aromalab.de]

- 7. 2-methyl butyl isobutyrate | CAS No- 2445-69-4 | Simson Pharma Limited [simsonpharma.com]

- 8. 2-Methylbutyl isobutyrate | C9H18O2 | CID 97883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Propanoic acid, 2-methyl-, 2-methylbutyl ester [webbook.nist.gov]

- 10. 2-Methylbutyl isobutyrate, CAS No. 2445-69-4 - iChemical [ichemical.com]

A Technical Guide to 2-Methylbutyl isobutyrate-d7 for Advanced Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methylbutyl isobutyrate-d7, a deuterated stable isotope-labeled internal standard, for use in quantitative bioanalytical studies. The information presented here is intended to assist researchers, scientists, and drug development professionals in designing and implementing robust analytical methods.

Introduction to this compound

This compound is the deuterated form of 2-Methylbutyl isobutyrate. Stable isotope labeling, particularly with deuterium, is a critical technique in modern analytical chemistry, offering a reliable means of quantification in complex biological matrices. The key advantage of using a deuterated internal standard is its chemical and physical similarity to the analyte of interest, while being distinguishable by mass spectrometry. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise results.

The primary application of this compound is as an internal standard in quantitative analyses using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). It is particularly valuable in pharmacokinetic and drug metabolism studies where precise measurement of analyte concentrations is crucial.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 1335401-84-7[1][2] |

| Molecular Formula | C₉H₁₁D₇O₂[1][2] |

| Molecular Weight | 165.28 g/mol [1][2] |

| Appearance | Colorless to light yellow clear liquid |

| Purity | >98.0% (GC) |

| Storage | Store at -20°C for long-term stability |

Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of an analyte in a biological matrix (e.g., plasma). This protocol should be optimized for the specific analyte and matrix being studied.

Materials and Reagents

-

This compound (Internal Standard, IS)

-

Analyte of interest

-

Control biological matrix (e.g., human plasma)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes or 96-well plates

-

Vortex mixer

-

Centrifuge

Sample Preparation: Protein Precipitation

-

Prepare a working solution of the internal standard (IS): Dilute the stock solution of this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 100 ng/mL.

-

Spike the IS into samples: To 100 µL of each plasma sample (unknowns, calibration standards, and quality controls), add 10 µL of the IS working solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each sample.

-

Vortex: Vortex each sample vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is a common choice for small molecule analysis.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B should be developed to achieve optimal separation of the analyte from matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

-

MRM Transitions:

-

Analyte: A specific precursor ion to product ion transition should be determined for the analyte of interest.

-

Internal Standard (this compound): The precursor ion will be the molecular ion [M+H]⁺ or another suitable adduct, and the product ion will be a characteristic fragment. These transitions need to be optimized.

-

Data Presentation

The use of an internal standard like this compound significantly improves the precision and accuracy of quantitative bioanalysis. Below is a representative table of validation data that would be expected from a method using this internal standard.

| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ: 1.0 | 0.98 | 98.0 | 8.5 |

| Low QC: 3.0 | 2.95 | 98.3 | 6.2 |

| Mid QC: 50.0 | 51.2 | 102.4 | 4.1 |

| High QC: 150.0 | 148.5 | 99.0 | 3.5 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study utilizing a deuterated internal standard like this compound.

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Principle of Internal Standard Correction

The following diagram illustrates the logical relationship of how a deuterated internal standard corrects for variations in sample processing and analysis.

Caption: Principle of internal standard correction for accurate quantification.

References

Technical Guide: Determination of the Molecular Weight of 2-Methylbutyl isobutyrate-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the calculation of the molecular weight of the deuterated compound 2-Methylbutyl isobutyrate-d7. This information is critical for various applications in analytical chemistry, drug metabolism studies, and isotopic labeling.

Overview of 2-Methylbutyl isobutyrate and its Deuterated Analog

2-Methylbutyl isobutyrate is a carboxylic ester with the molecular formula C9H18O2.[][2][3] Its standard molecular weight is approximately 158.24 g/mol .[][2][4] The deuterated analog, this compound, is a form of this compound where seven hydrogen atoms have been replaced by deuterium (B1214612) isotopes. This isotopic substitution is a powerful tool in various scientific disciplines, primarily for tracing metabolic pathways and as an internal standard in mass spectrometry-based quantification.

Calculation of Molecular Weight

The molecular weight of this compound is determined by adjusting the molecular weight of the non-labeled compound to account for the mass difference between hydrogen and deuterium.

Foundational Data

Accurate calculation of the molecular weight requires precise atomic masses of the constituent elements and the deuterium isotope. The table below summarizes the key values used in this calculation.

| Element/Isotope | Symbol | Atomic Mass (amu) |

| Carbon | C | ~12.011 |

| Hydrogen | H | ~1.008 |

| Oxygen | O | ~15.999 |

| Deuterium | D or ²H | ~2.014[5][6][7] |

Step-by-Step Calculation Methodology

The molecular formula for non-labeled 2-Methylbutyl isobutyrate is C9H18O2.[][2][3] For the d7 variant, seven hydrogen atoms are substituted with deuterium.

-

Determine the molecular formula of the deuterated compound:

-

Start with the original formula: C9H18O2

-

Remove 7 hydrogen atoms: C9H11O2

-

Add 7 deuterium atoms: C9H11D7O2

-

-

Calculate the mass difference between the replaced hydrogen atoms and the added deuterium atoms:

-

Mass of 7 hydrogen atoms = 7 × 1.008 amu = 7.056 amu

-

Mass of 7 deuterium atoms = 7 × 2.014 amu = 14.098 amu

-

Mass increase = 14.098 amu - 7.056 amu = 7.042 amu

-

-

Calculate the final molecular weight of this compound:

Summary of Quantitative Data

The following table provides a clear comparison of the molecular properties of 2-Methylbutyl isobutyrate and its d7-labeled counterpart.

| Property | 2-Methylbutyl isobutyrate | This compound |

| Molecular Formula | C9H18O2[][2][3][8] | C9H11D7O2 |

| Monoisotopic Mass | 158.1307 u | 165.1744 u |

| Molecular Weight | 158.24 g/mol [][2][4] | 165.282 g/mol |

Logical Relationship Diagram

The following diagram illustrates the logical workflow for calculating the molecular weight of a deuterated compound from its non-deuterated form.

References

- 2. aromaLAB Shop - 2-Methylbutyl isobutyrate [shop.aromalab.de]

- 3. 2-Methylbutyl isobutyrate | C9H18O2 | CID 97883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-methyl butyl isobutyrate, 2445-69-4 [thegoodscentscompany.com]

- 5. Deuterium - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 8. Isobutyl 2-methylbutyrate | C9H18O2 | CID 102820 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of 2-Methylbutyl Isobutyrate in Alcoholic Beverages Using GC-MS with a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive method for the quantification of 2-methylbutyl isobutyrate, a key flavor compound, in alcoholic beverages. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with 2-Methylbutyl isobutyrate-d7 as an internal standard to ensure high accuracy and precision. The use of a deuterated internal standard effectively corrects for variations in sample preparation and instrument response.[1] This protocol is intended for researchers, scientists, and quality control professionals in the food and beverage industry.

Introduction

2-Methylbutyl isobutyrate is an ester that contributes fruity and sweet aroma notes to a variety of fermented beverages, including beer, wine, and spirits. The accurate quantification of such flavor compounds is crucial for quality control, product development, and ensuring batch-to-batch consistency. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds in complex matrices due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis.[2] These standards have nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation. This co-elution allows for the correction of potential matrix effects and variations in injection volume, leading to more reliable and reproducible results.

This application note provides a detailed protocol for the preparation of samples and standards, GC-MS instrument parameters, and data analysis for the quantification of 2-methylbutyl isobutyrate in alcoholic beverages.

Experimental Protocols

Materials and Reagents

-

2-Methylbutyl isobutyrate (≥98% purity)

-

This compound (≥98% purity, D atom purity ≥98%)

-

Ethanol (200 proof, for standard preparation)

-

Deionized water

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Autosampler syringes

Instrumentation

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Headspace Autosampler

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Preparation of Standard Solutions

-

Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of 2-methylbutyl isobutyrate and dissolve in 100 mL of ethanol.

-

Internal Standard Stock (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of ethanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock standard in a 40% ethanol/water solution to achieve concentrations ranging from 1 µg/L to 1000 µg/L. Spike each calibration standard with the internal standard stock solution to a final concentration of 50 µg/L.

Sample Preparation

-

Allow the alcoholic beverage sample to equilibrate to room temperature.

-

Degas carbonated beverages by sonication for 10 minutes.

-

Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

-

Spike the sample with 25 µL of the 100 µg/mL internal standard stock solution to achieve a final concentration of 50 µg/L.

-

Immediately seal the vial with a magnetic screw cap.

GC-MS Parameters

Table 1: GC-MS Instrument Parameters

| Parameter | Setting |

| GC System | |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp: 40°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |

| Headspace Autosampler | |

| Oven Temperature | 80°C |

| Loop Temperature | 90°C |

| Transfer Line Temp | 100°C |

| Incubation Time | 15 min |

| Injection Volume | 1 mL |

| Mass Spectrometer | |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (2-Methylbutyl isobutyrate) | m/z 71 |

| Qualifier Ion (2-Methylbutyl isobutyrate) | m/z 43, 55 |

| Quantifier Ion (this compound) | m/z 78 |

| Qualifier Ion (this compound) | m/z 43, 62 |

Data Presentation

The following table summarizes the quantitative data obtained from the analysis of a series of calibration standards.

Table 2: Calibration Curve Data

| Concentration (µg/L) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 1 | 1,520 | 75,800 | 0.020 |

| 5 | 7,650 | 76,100 | 0.101 |

| 10 | 15,100 | 75,500 | 0.200 |

| 50 | 75,900 | 76,000 | 0.999 |

| 100 | 152,500 | 75,900 | 2.009 |

| 500 | 760,100 | 75,850 | 10.021 |

| 1000 | 1,518,000 | 75,950 | 19.987 |

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | 0.9998 |

| Limit of Detection (LOD) | 0.5 µg/L |

| Limit of Quantification (LOQ) | 1.5 µg/L |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 98-103% |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of 2-Methylbutyl isobutyrate.

Conclusion

The described headspace GC-MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantitative analysis of 2-methylbutyl isobutyrate in alcoholic beverages. The use of a deuterated internal standard is critical for achieving the accuracy and precision required in quality control and research applications. This method can be readily implemented in analytical laboratories for routine monitoring of flavor compounds in various beverage matrices.

References

Application Note: High-Throughput Flavor and Aroma Profiling using SPME-GC-MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of volatile and semi-volatile flavor compounds in various matrices using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The protocol incorporates a deuterated internal standard to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response. This method is particularly suited for researchers, scientists, and quality control professionals in the food, beverage, and pharmaceutical industries.

Introduction

The sensory perception of food, beverages, and other consumer products is largely determined by their unique profile of volatile and semi-volatile organic compounds. Accurate quantification of these flavor and aroma compounds is critical for product development, quality control, and shelf-life studies. SPME is a solvent-free, simple, and efficient sample preparation technique that allows for the extraction and concentration of analytes from a sample's headspace or directly from the liquid phase.[1][2] When combined with the separation power of GC and the sensitivity and specificity of MS, it provides a powerful tool for flavor analysis.[2]

The use of an internal standard is crucial for accurate quantification in chromatographic methods. An ideal internal standard co-elutes with the analyte of interest and has similar chemical and physical properties.[3] Deuterated internal standards, which are isotopically labeled versions of the target analytes, are considered the gold standard for GC-MS analysis.[3][4] They exhibit nearly identical extraction efficiencies and chromatographic behavior to their non-labeled counterparts, ensuring reliable correction for matrix effects, ion suppression, and instrumental variability.[4]

Experimental Protocol

This protocol provides a general framework for the analysis of flavor compounds. Specific parameters may require optimization based on the sample matrix and target analytes.

Materials and Reagents

-

Sample Vials: 20 mL clear glass, screw top, with PTFE/silicone septa

-

SPME Fibers: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range flavor compound analysis.[5][6] Other fibers may be more suitable for specific analyte polarities and molecular weights.

-

Deuterated Internal Standard: Select a deuterated analog of a representative target analyte. For example, for the analysis of fruity esters, deuterated ethyl butyrate (B1204436) (ethyl butyrate-d7) can be used. For broader applications, deuterated 1-hexanol-d13 has been successfully employed.[5] Prepare a stock solution in methanol.

-

Sodium Chloride (NaCl): ACS grade or higher.

-

Methanol: HPLC grade.

-

Helium (Carrier Gas): Ultra-high purity (99.999%).

Sample Preparation

-

Weigh 5.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette 5.0 mL.

-

Add 1.0 g of NaCl to the vial. Salting out can improve the extraction efficiency of some volatile compounds by increasing their vapor pressure.

-

Spike the sample with the deuterated internal standard solution to achieve a final concentration within the linear range of the calibration curve (e.g., 10 µL of a 10 µg/mL solution).

-

Immediately seal the vial with the screw cap and septum.

SPME-GC-MS Analysis

SPME Parameters:

-

SPME Fiber Conditioning: Condition the fiber prior to first use according to the manufacturer's instructions.

-

Incubation/Equilibration: Incubate the sample vial at 60°C for 15 minutes with agitation to allow for equilibration of the volatile compounds in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 60°C with continued agitation.

-

Desorption: Immediately after extraction, desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

GC-MS Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-350.

-

Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. The following tables provide examples of calibration data and recovery for representative flavor compounds.

Table 1: Calibration Data for Key Flavor Compounds

| Compound | Retention Time (min) | Calibration Range (µg/L) | R² |

| Ethyl Acetate | 3.45 | 1 - 200 | 0.998 |

| Limonene | 8.92 | 0.5 - 100 | 0.999 |

| Linalool | 9.56 | 0.5 - 100 | 0.997 |

| Hexanal | 4.21 | 1 - 150 | 0.996 |

| 2-Furanmethanol | 6.87 | 5 - 500 | 0.995 |

Table 2: Recovery and Precision Data in a Fruit Juice Matrix

| Compound | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) | RSD (%) (n=5) |

| Ethyl Butyrate | 20 | 19.2 | 96.0 | 4.2 |

| Benzaldehyde | 10 | 9.8 | 98.0 | 3.5 |

| Nonanal | 15 | 14.1 | 94.0 | 5.1 |

| γ-Decalactone | 5 | 4.9 | 98.0 | 3.8 |

Mandatory Visualization

The following diagram illustrates the complete experimental workflow for the SPME-GC-MS analysis of flavor compounds.

Caption: Experimental workflow for SPME-GC-MS flavor analysis.

Conclusion

The described SPME-GC-MS method, incorporating a deuterated internal standard, provides a reliable and high-throughput approach for the quantitative analysis of flavor and aroma compounds. The protocol is adaptable to a wide range of sample matrices and offers excellent sensitivity, accuracy, and precision. This methodology is a valuable tool for researchers and industry professionals involved in flavor chemistry, product development, and quality assurance.

References

Application Notes & Protocols: Quantitative Aroma Profiling of Food and Beverages using 2-Methylbutyl isobutyrate-d7

Audience: Researchers, scientists, and professionals in the fields of food science, analytical chemistry, and flavor and fragrance development.

Introduction: 2-Methylbutyl isobutyrate is a key ester that contributes to the fruity and herbaceous aroma profiles of various foods and beverages, including apples, hops, and beer.[1][2][3] Its characteristic scent makes it a significant target for analysis in quality control and product development. For accurate quantification of this volatile compound in complex food matrices, stable isotope dilution analysis (SIDA) is the gold standard.[4] This method utilizes a deuterated internal standard, such as 2-Methylbutyl isobutyrate-d7, which is chemically identical to the analyte but has a different mass. This allows for precise quantification by correcting for sample matrix effects and variations during sample preparation and analysis.[5]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the quantitative analysis of its non-labeled counterpart in food and beverage products by gas chromatography-mass spectrometry (GC-MS).

Physicochemical Properties of 2-Methylbutyl isobutyrate

A fundamental understanding of the physicochemical properties of 2-Methylbutyl isobutyrate is crucial for its effective analysis.

| Property | Value |

| Synonyms | 2-Methylbutyl 2-methylpropanoate, Isobutyric acid, 2-methylbutyl ester |

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol [6][] |

| Appearance | Colorless, clear liquid[1][] |

| Odor Profile | Herbaceous, fruity, with a somewhat earthy fragrance[1] |

| Boiling Point | 165.2 - 170°C at 760 mmHg[1][8] |

| Flash Point | 50.5°C[8] |

| Solubility | Soluble in alcohol and fixed oils; insoluble in water[1] |

Experimental Protocols

The following protocols outline the procedures for sample preparation and GC-MS analysis for the quantification of 2-Methylbutyl isobutyrate using this compound as an internal standard.

Protocol 1: General Quantitative Analysis using Stable Isotope Dilution Assay (SIDA)

This protocol describes the general workflow for quantifying 2-Methylbutyl isobutyrate in a food or beverage sample.

Objective: To accurately measure the concentration of 2-Methylbutyl isobutyrate in a given sample.

Materials:

-

Internal Standard Stock Solution: this compound in ethanol (B145695) (e.g., 100 µg/mL).

-

Calibration Standard Stock Solution: 2-Methylbutyl isobutyrate in ethanol (e.g., 100 µg/mL).

-

Solvents: Dichloromethane, Hexane, Ethanol (GC grade).

-

Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

-

Extraction Apparatus: Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) or liquid-liquid extraction equipment.

Procedure:

-

Sample Preparation:

-

Liquid Samples (e.g., Beer, Juice): Degas the sample if necessary. Pipette a known volume (e.g., 5 mL) into a sample vial.

-

Solid Samples (e.g., Fruit, Hops): Homogenize a known weight of the sample. An extraction step, such as liquid-liquid extraction or headspace SPME, will be necessary.

-

-

Internal Standard Spiking:

-

Add a precise volume of the this compound internal standard stock solution to all samples, calibration standards, and blanks. The concentration of the internal standard should be similar to the expected concentration of the analyte.[5]

-

-

Extraction (if necessary):

-

Headspace Solid-Phase Microextraction (HS-SPME): Place the vial in a heated water bath (e.g., 40-60°C) and expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) with agitation.

-

Liquid-Liquid Extraction (LLE): Add an extraction solvent (e.g., dichloromethane) to the sample, vortex thoroughly, and separate the organic layer.[9]

-

-

GC-MS Analysis:

-

Inject the extracted analytes (via SPME desorption or liquid injection) into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms or equivalent).

-

Set up the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the native and deuterated compounds.

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for both 2-Methylbutyl isobutyrate and this compound.

-

Calculate the response ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

-

Determine the concentration of 2-Methylbutyl isobutyrate in the samples by interpolating their response ratios from the calibration curve.

-

Quantitative Data Summary

The following table presents representative data from a hypothetical analysis of 2-Methylbutyl isobutyrate in different beer samples using this compound as an internal standard.

| Sample ID | Matrix | Analyte Peak Area | IS (d7) Peak Area | Response Ratio (Analyte/IS) | Concentration (µg/L) |

| Calibration 1 | Ethanol | 50,000 | 100,000 | 0.50 | 10 |

| Calibration 2 | Ethanol | 100,000 | 100,000 | 1.00 | 20 |

| Calibration 3 | Ethanol | 250,000 | 100,000 | 2.50 | 50 |

| Calibration 4 | Ethanol | 500,000 | 100,000 | 5.00 | 100 |

| Beer Sample 1 | Lager | 125,000 | 98,000 | 1.28 | 25.6 |

| Beer Sample 2 | IPA | 350,000 | 102,000 | 3.43 | 68.6 |

| Beer Sample 3 | Stout | 60,000 | 99,000 | 0.61 | 12.2 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 2-Methylbutyl isobutyrate using a deuterated internal standard.

Caption: Workflow for quantitative analysis of 2-Methylbutyl isobutyrate.

References

- 1. aurochemicals.com [aurochemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of 2-methylbutyl, 2-methyl-2-butenyl, and 2-methylbutanoate esters in red delicious and Granny Smith apples using deuterium-labeled substrates [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 6. 2-Methylbutyl isobutyrate | C9H18O2 | CID 97883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methylbutyl isobutyrate, CAS No. 2445-69-4 - iChemical [ichemical.com]

- 9. Characterization of Key Aroma Compounds of Zhuyeqing by Aroma Extract Dilution Analysis, Quantitative Measurements, Aroma Recombination, and Omission Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Methylbutyl Isobutyrate-d7 in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 2-Methylbutyl isobutyrate-d7 as an internal standard in metabolomics studies, particularly for the quantification of volatile and semi-volatile metabolites using gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is critical for accurate quantification as it corrects for variations in sample preparation, injection volume, and instrument response.[1][2] This document outlines the rationale for its use, provides detailed experimental protocols, and presents relevant quantitative data and metabolic pathway information.

Introduction

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. Volatile organic compounds (VOCs) represent a significant class of metabolites that can serve as biomarkers for various physiological and pathological states.[3][4] Their analysis, however, is challenging due to their chemical diversity and the complexity of biological matrices.[3] The use of stable isotope-labeled internal standards, such as this compound, is a robust strategy to improve the accuracy and reproducibility of quantitative metabolomics studies.[1]

2-Methylbutyl isobutyrate is a branched-chain ester that can be found in various natural products and may arise from the metabolism of branched-chain amino acids.[5] Its deuterated analog, this compound, serves as an ideal internal standard for the quantification of the unlabeled compound and other structurally similar volatile esters.

Applications

1. Internal Standard for Quantitative Metabolomics:

This compound is primarily used as an internal standard in GC-MS-based metabolomics for the precise quantification of its non-labeled counterpart and other volatile esters.[1] An ideal internal standard should have similar chemical and physical properties to the analyte of interest, co-elute with the analyte, but be distinguishable by mass spectrometry.[1] Deuterated standards are excellent for this purpose as they exhibit nearly identical chromatographic behavior to the native compound but have a distinct mass spectrum.

2. Metabolic Flux Analysis (MFA):

While not a primary tracer for central carbon metabolism, deuterated standards can be valuable in specific metabolic flux analyses.[6] For instance, if 2-Methylbutyl isobutyrate were a key metabolite in a specific pathway being investigated, introducing a known amount of this compound could help in tracking its turnover and flux within that pathway.

Quantitative Data

The following tables summarize the key quantitative data for 2-Methylbutyl isobutyrate and its deuterated analog based on typical GC-MS analysis.

Table 1: GC-MS Properties of 2-Methylbutyl Isobutyrate and this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Predicted Key Mass Fragments for d7 Analog (m/z) |

| 2-Methylbutyl isobutyrate | C₉H₁₈O₂ | 158.24 | 43, 71, 70, 41, 55[6] | 43, 71, 77, 41, 55 |

| This compound | C₉H₁₁D₇O₂ | 165.28 | - | Predicted based on deuteration of the isobutyryl group |

Table 2: Chromatographic Information.

| Compound | Retention Index (Kovats, non-polar column) |

| 2-Methylbutyl isobutyrate | 989 - 1004[6] |

| This compound | Expected to be very similar to the unlabeled compound |

Experimental Protocols

Protocol 1: Quantification of 2-Methylbutyl Isobutyrate in a Biological Sample using GC-MS and this compound as an Internal Standard.

This protocol describes the analysis of volatile esters in a liquid biological sample (e.g., cell culture medium, urine) using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

Materials:

-

Biological sample

-

This compound internal standard solution (1 µg/mL in methanol)

-

Sodium chloride (NaCl)

-

20 mL headspace vials with screw caps (B75204) and septa

-

SPME fiber assembly (e.g., Carboxen/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

-

Sample Preparation:

-

Pipette 5 mL of the biological sample into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds.

-

Spike the sample with 10 µL of the 1 µg/mL this compound internal standard solution.

-

Immediately seal the vial with the screw cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath at 60°C.

-

Expose the SPME fiber to the headspace of the sample for 30 minutes with gentle agitation.

-

Retract the fiber into the needle.

-

-

GC-MS Analysis:

-

Insert the SPME fiber into the GC injection port, heated to 250°C, for 5 minutes to desorb the analytes.

-

GC oven temperature program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 5°C/min.

-

Ramp to 250°C at 20°C/min, hold for 2 minutes.

-

-

MS parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass scan range: m/z 35-350.

-

Acquisition mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitor the characteristic ions for both the analyte and the internal standard (from Table 1).

-

-

-

Data Analysis:

-

Identify the peaks for 2-Methylbutyl isobutyrate and this compound based on their retention times and mass spectra.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of 2-Methylbutyl isobutyrate in the sample using a calibration curve prepared with known concentrations of the standard and a constant concentration of the internal standard.

-

Visualizations

Caption: Experimental workflow for the quantification of volatile metabolites.

References

- 1. gcms.cz [gcms.cz]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methylbutyl isobutyrate | C9H18O2 | CID 97883 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of 2-Methylbutyl isobutyrate-d7

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of 2-Methylbutyl isobutyrate-d7. This deuterated internal standard is crucial for the accurate quantification of its non-labeled analog, 2-Methylbutyl isobutyrate, a significant flavor and aroma compound found in various food and beverage products. The methods described herein are primarily based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a robust and sensitive technique for the analysis of volatile and semi-volatile organic compounds.

Introduction

2-Methylbutyl isobutyrate is a volatile ester that contributes fruity and sweet aroma notes to products such as beer, fruit juices, and other beverages.[1][2] Accurate quantification of this compound is essential for quality control, flavor profile analysis, and stability studies.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis.[4][5] This is because it has nearly identical chemical and physical properties to the analyte of interest, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction efficiency, injection volume, and matrix effects.[4][5][6]

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for the analysis of 2-Methylbutyl isobutyrate in beer, which can be adapted for other matrices.

Table 1: Concentration of 2-Methylbutyl isobutyrate in Various Beer Samples

| Beer Type | Concentration Range (µg/L) |

| India Pale Ale (IPA) 1 | 94.6 |

| India Pale Ale (IPA) 2 | < 78 (below odor threshold) |

| Session IPA (SIPA) | < 78 (below odor threshold) |

| Double IPA (DIPA) | < 78 (below odor threshold) |

| Commercial Ales (various) | 10 - 311 |

Data adapted from studies on hop-derived esters in beer.[1][2] The odor threshold for 2-Methylbutyl isobutyrate in beer is approximately 78 µg/L.[1]

Table 2: Method Validation Data for the Quantification of Hop-Derived Esters (including 2-Methylbutyl isobutyrate) by HS-SPME-GC-MS

| Parameter | 2-Methylbutyl isobutyrate |

| Limit of Detection (LOD) (µg/L) | 0.01 - 0.24 |

| Limit of Quantification (LOQ) (µg/L) | 0.02 - 0.81 |

| Recovery Rate (%) | 92 - 101 |

| Measurement Precision (%RSD) | 7.0 - 11.3 |

This data demonstrates the performance of the analytical method for a range of esters.[7]

Experimental Protocols

Protocol 1: Sample Preparation and Analysis by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is designed for the quantification of 2-Methylbutyl isobutyrate in a liquid matrix (e.g., beer, fruit juice) using this compound as an internal standard.

Materials:

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

2-Methylbutyl isobutyrate analytical standard

-

This compound internal standard solution (in ethanol)

-

Sodium chloride (NaCl)

-

Sample matrix (e.g., beer, degassed)

Procedure:

-

Sample Preparation:

-

Place 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add a known amount of the this compound internal standard solution to achieve a final concentration of approximately 10 µg/L.

-

Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

-

Immediately seal the vial with the magnetic screw cap.

-

-

HS-SPME Extraction:

-

Place the sealed vial in the autosampler tray of the GC-MS system, which should be cooled to approximately 5°C.

-

Incubate the vial at 60°C for 7.5 minutes with agitation (e.g., 10 seconds of agitation at 500 rpm followed by 1 second of rest).[8]

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 7.5 minutes at 60°C with continued agitation.[8]

-

-

GC-MS Analysis:

-

After extraction, retract the SPME fiber and immediately introduce it into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes for 5 minutes in splitless mode.

-

Separate the analytes on a capillary column with a suitable temperature program (e.g., start at 40°C for 3 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes).

-

Detect the analytes using a mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Mass Spectrometry Parameters (SIM Mode):

-

2-Methylbutyl isobutyrate:

-

This compound:

-

Determine the appropriate quantifier and qualifier ions based on the mass spectrum of the deuterated standard. The molecular weight will be 7 atomic mass units higher than the non-labeled compound.

-

Data Analysis:

-

Integrate the peak areas of the quantifier ions for both 2-Methylbutyl isobutyrate and this compound.

-